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Introduction
eCF506, also known as NXP900, is a potent and highly selective inhibitor of the non-receptor

tyrosine kinases SRC and YES1.[1] Its unique mechanism of action, which involves locking the

SRC kinase in its inactive conformation, inhibits both the enzymatic and scaffolding functions of

the protein.[2][3] This mode of inhibition leads to superior anti-tumor efficacy and tolerability

compared to traditional ATP-competitive SRC inhibitors.[2][3] While the primary targets of

eCF506 are well-established, a comprehensive understanding of its broader cellular

interactions is crucial for predicting its full therapeutic potential and potential off-target effects.

This technical guide provides an in-depth analysis of the cellular targets of eCF506 beyond

SRC and YES1, supported by quantitative data, detailed experimental protocols, and pathway

visualizations.

Quantitative Analysis of eCF506 Kinase Selectivity
A kinome-wide enzymatic inhibition screen was performed to determine the selectivity of

eCF506. The screen tested eCF506 at a concentration of 1 µmol/L against a panel of 340 wild-

type protein kinases. The results demonstrated the high selectivity of eCF506, with only 25

kinases showing a reduction in activity of more than 50%.[2]

Of the identified hits, nine belong to the SRC family of kinases (SFKs), confirming the on-target

activity of the compound.[2] Notably, eCF506 exhibits exceptional selectivity over the ABL
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kinase, with a greater than 950- to 1000-fold difference in activity compared to SRC.[1][4] This

is a significant advantage over many existing SRC inhibitors, which often co-inhibit ABL,

leading to potential off-target effects.

The most potent off-target hit identified in the screen was the non-receptor tyrosine kinase BRK

(Breast Tumor Kinase), also known as PTK6.[2] However, the inhibitory potency of eCF506
against SRC was found to be 35-fold higher than its potency against BRK.[2]

Table 1: Summary of eCF506 Kinome Scan Results

Parameter Value Reference

Number of Kinases Screened 340 [2]

eCF506 Concentration 1 µmol/L [2]

Kinases with >50% Inhibition 25 [2]

SRC Family Kinase Hits 9 [2]

Most Potent Non-SFK Target BRK (PTK6) [2]

Selectivity (SRC vs. BRK) 35-fold [2]

Selectivity (SRC vs. ABL) >950-fold [1]

Table 2: Known Cellular Targets of eCF506 with >50% Inhibition at 1 µM
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Kinase Target Family
% Inhibition (at
1 µM)

IC50 (nM) Reference

SRC SRC Family >99% < 0.5 [1][2]

YES1 SRC Family

Not explicitly

quantified in

screen, but

known primary

target

2.1 [1]

Other SRC

Family Kinases

(7)

SRC Family >50% Not specified [2]

BRK (PTK6) Tyrosine Kinase >50% 17.3 [2]

Other 15 Kinases Various >50% Not specified [2]

Note: The complete list of the 25 kinases inhibited by more than 50% is detailed in the

supplementary materials of the primary publication (Temps et al., Cancer Research, 2021),

which was not publicly accessible for this review.

Signaling Pathways of Key Off-Target Kinases
The identification of BRK as a significant off-target provides insight into other signaling

pathways potentially modulated by eCF506.
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Caption: Simplified BRK signaling pathway and the inhibitory action of eCF506.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for key experiments used to characterize the cellular targets

of eCF506.

Kinome-Wide Inhibition Screen (Enzymatic Assay)
This protocol outlines the general procedure for a kinase inhibition screen, similar to the one

performed by Reaction Biology Corp.

Objective: To determine the inhibitory activity of eCF506 against a large panel of purified

protein kinases.

Materials:

eCF506 stock solution (in DMSO)

Purified recombinant kinases

Kinase-specific substrates

ATP (radiolabeled [γ-³³P]ATP)

Kinase reaction buffer

96- or 384-well plates

Phosphocellulose membrane

Scintillation counter

Procedure:

Prepare serial dilutions of eCF506 in kinase reaction buffer.
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In a multi-well plate, add the diluted eCF506, the specific kinase, and its corresponding

substrate.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot the reaction mixture onto a phosphocellulose membrane.

Wash the membrane to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the membrane using a scintillation counter to quantify substrate

phosphorylation.

Calculate the percentage of kinase inhibition for each eCF506 concentration relative to a

DMSO control.
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Caption: Workflow for a typical radiometric kinase inhibition assay.
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Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction
This protocol describes the co-immunoprecipitation of SRC and FAK to assess the effect of

eCF506 on their interaction.[2]

Objective: To determine if eCF506 disrupts the formation of the SRC-FAK protein complex in

cells.

Materials:

Breast cancer cell lines (e.g., MDA-MB-231)

eCF506

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-SRC antibody

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Anti-FAK antibody

Procedure:

Culture MDA-MB-231 cells to 70-80% confluency.

Treat the cells with eCF506 (e.g., 0.1 µM) or DMSO (vehicle control) for a specified time

(e.g., 6 hours).[2]

Lyse the cells and quantify the protein concentration of the lysates.

Pre-clear the lysates with magnetic beads to reduce non-specific binding.
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Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.

Add Protein A/G magnetic beads to capture the antibody-protein complexes.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the protein complexes from the beads using elution buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody

to detect co-immunoprecipitated FAK. An anti-SRC antibody is used as a control for the

immunoprecipitation efficiency.

Cell Viability Assay (MTT Assay)
This protocol details a common method for assessing the effect of eCF506 on the proliferation

of cancer cell lines.

Objective: To determine the concentration of eCF506 that inhibits cell proliferation by 50%

(GI50).

Materials:

Breast cancer cell lines

eCF506

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of eCF506 and a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 48 hours).[2]

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to

convert MTT to formazan crystals.

Add solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the GI50 value.

Conclusion
eCF506 is a highly selective inhibitor of SRC and YES1, with a well-defined mechanism of

action that confers significant therapeutic advantages. While its primary targets are clear, this

guide highlights that its cellular interactions extend to a limited number of other kinases, most

notably BRK. The high degree of selectivity of eCF506 is a promising feature that may translate

to a favorable safety profile in clinical applications. The experimental protocols provided herein

offer a framework for further investigation into the nuanced cellular effects of this promising

therapeutic agent. A complete understanding of the on- and off-target activities of eCF506 will

be instrumental in guiding its clinical development and identifying patient populations most

likely to benefit from its unique therapeutic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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